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Compound of Interest

Compound Name: 5-Hexyn-2-one

Cat. No.: B1605978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Hexyn-2-one (CAS No. 2550-28-9). Due to the limited availability of published

experimental spectra for this specific molecule, this guide combines available experimental

mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data based on established principles and spectral databases of related

compounds. Detailed experimental protocols for obtaining such spectra are also provided,

along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Hexyn-2-one. Mass

spectrometry data is derived from experimental sources, while NMR and IR data are predicted

based on the functional groups present in the molecule (a ketone and a terminal alkyne).

Table 1: Mass Spectrometry (MS) Data (Experimental)
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Property Value

Molecular Formula C₆H₈O

Molecular Weight 96.13 g/mol

Major Fragment (m/z) Description

96 Molecular Ion [M]⁺

81 [M-CH₃]⁺

68
[M-CO]⁺ or [M-C₂H₄]⁺ (McLafferty

Rearrangement)

53

43 [CH₃CO]⁺ (Base Peak)

39 [C₃H₃]⁺ (Propargyl cation)

Table 2: ¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.20 s 3H H-1 (CH₃-C=O)

~2.75 t, J = ~7 Hz 2H H-3 (-C(=O)-CH₂-)

~2.45 td, J = ~7, 2.5 Hz 2H H-4 (-CH₂-C≡)

~2.00 t, J = ~2.5 Hz 1H H-6 (≡C-H)

Table 3: ¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Proton Decoupled
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Chemical Shift (δ, ppm) Assignment

~207 C-2 (C=O)

~83 C-5 (-C≡CH)

~69 C-6 (≡C-H)

~43 C-3 (-CH₂-)

~30 C-1 (CH₃-)

~18 C-4 (-CH₂-)

Table 4: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch (Terminal Alkyne)

~2950-2850 Medium C-H stretch (Aliphatic)

~2120 Medium, Sharp C≡C stretch (Terminal Alkyne)

~1715 Strong C=O stretch (Ketone)

~1420 Medium CH₂ bend

~1360 Medium CH₃ bend

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are standard for the analysis of ketones and alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 5-Hexyn-2-one.

Methodology:

Sample Preparation: Approximately 10-20 mg of 5-Hexyn-2-one is dissolved in ~0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is
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added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The sample is placed in the spectrometer and the magnetic field is shimmed to achieve

homogeneity.

A standard proton pulse sequence is used to acquire the spectrum.

Sufficient scans are acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

A carbon pulse sequence with proton decoupling is used to simplify the spectrum and

enhance sensitivity.

A larger number of scans is typically required due to the low natural abundance of the ¹³C

isotope.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is phased and the baseline is corrected.

The chemical shifts of the peaks are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5-Hexyn-2-one.

Methodology:

Sample Preparation: For a liquid sample like 5-Hexyn-2-one, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample holder.

The IR spectrum is acquired over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Hexyn-2-one.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas

Chromatography (GC) system for separation and purification.

Ionization: Electron Impact (EI) ionization is a common method. The sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing the loss of an

electron to form a molecular ion (M⁺).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation

pattern provides structural information.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Hexyn-2-one.
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Caption: General workflow for spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Hexyn-2-one: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605978#spectroscopic-data-of-5-hexyn-2-one-nmr-
ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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